
3-(4,4-Difluorocyclohexyl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
3-(4,4-Difluorocyclohexyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H13F2N3 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview
3-(4,4-Difluorocyclohexyl)-1H-pyrazol-5-amine, also known as 1-(4,4-difluorocyclohexyl)-1H-pyrazol-5-amine, is a synthetic compound with significant potential in medicinal chemistry, particularly as a selective inhibitor of poly (ADP-ribose) polymerases (PARPs). This compound's unique structure, featuring a difluorocyclohexyl group attached to a pyrazole ring, contributes to its biological activity and therapeutic applications.
Property | Value |
---|---|
CAS Number | 1780472-16-3 |
Molecular Formula | C9H13F2N3 |
Molecular Weight | 201.2 g/mol |
Purity | ≥95% |
The primary mechanism of action for this compound involves the inhibition of PARP enzymes, particularly PARP-1. By inhibiting PARP-1, the compound disrupts DNA repair processes in cells with defective DNA repair mechanisms, leading to synthetic lethality in cancer cells. This characteristic makes it a promising candidate for cancer therapies targeting tumors with BRCA mutations.
Antiproliferative Effects
Research indicates that this compound exhibits potent antiproliferative activity against various cancer cell lines. In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. For instance, in a study involving the MDA-MB-436 breast cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value lower than that of established PARP inhibitors like Olaparib .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the pyrazole ring and the difluorocyclohexyl group can significantly impact the compound's inhibitory potency against PARP-1. For example, compounds with hydrophobic residues at specific positions showed enhanced inhibitory activity, suggesting that these structural features are crucial for binding affinity and selectivity .
Study 1: Inhibition of PARP Activity
A detailed investigation into the PARP inhibitory activity of various pyrazole derivatives highlighted that this compound exhibited an IC50 value of approximately 3.05 nM against PARP-1. This was significantly more potent than many other tested derivatives and demonstrated its potential as a lead compound for further development in cancer therapy .
Study 2: Cytotoxicity in Cancer Cell Lines
In another study focusing on the cytotoxic effects of different pyrazole compounds against BRCA-deficient cancer cells, this compound showed a notable reduction in cell viability compared to control groups. The results indicated an IC50 value of around 2.57 µM, reinforcing its efficacy as a therapeutic agent targeting specific cancer types .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other known PARP inhibitors:
Compound Name | IC50 (nM) | Notes |
---|---|---|
Olaparib | 8.90 | Established PARP inhibitor |
Compound X (similar) | 12.86 | Less potent than Olaparib |
This compound | 3.05 | More potent than many derivatives |
Eigenschaften
IUPAC Name |
5-(4,4-difluorocyclohexyl)-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3/c10-9(11)3-1-6(2-4-9)7-5-8(12)14-13-7/h5-6H,1-4H2,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNUVVNBWLQGQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC(=NN2)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.